molecular formula C10H9F3O3S B2940446 2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid CAS No. 1016514-45-6

2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid

Cat. No.: B2940446
CAS No.: 1016514-45-6
M. Wt: 266.23
InChI Key: IZUKBDRGSSLVQT-UHFFFAOYSA-N
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Description

2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid (CAS 1016514-45-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H9F3O3S and a molecular weight of 266.23 g/mol, this compound features a trifluoromethoxy (OCF3) group, a moiety of significant interest in modern medicinal chemistry . The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, is a well-established strategy in drug design. These groups are known to improve the metabolic stability of potential drug candidates due to the high strength of the carbon-fluorine bond and increased oxidative stability . Furthermore, the -CF3 group is highly lipophilic (log P for this compound is 3.44 ), which can enhance cell membrane permeability and improve the bioavailability of research compounds . The structure of this compound, which combines the -OCF3 group with a sulfanylacetic acid functional group, makes it a valuable building block for researchers. It can be utilized in the synthesis of more complex molecules, such as those explored in pharmaceutical patents for treating metabolic disorders including obesity, hyperlipidemia, and diabetes . Compounds with similar structures have been investigated as agonists for targets like the PPAR (Peroxisome Proliferator-Activated Receptor) family . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-7(2-4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUKBDRGSSLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the benzyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the sulfanyl acetic acid moiety can participate in various chemical reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylsulfanylacetic Acids

2-(4-Fluorophenyl)sulfanylacetic Acid (CAS 332-51-4)
  • Molecular Formula : C₈H₇FO₂S
  • Molecular Weight : 186.2 g/mol
  • Key Differences : Replaces the trifluoromethoxy group with a fluorine atom.
  • Applications : Used as a building block in agrochemicals and pharmaceuticals. Lower molecular weight suggests higher solubility in polar solvents compared to the target compound .
4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6)
  • Molecular Formula : C₉H₁₀O₄S
  • Molecular Weight : 214.24 g/mol
  • Key Differences : Contains a methylsulfonyl (-SO₂CH₃) group instead of the sulfanyl-trifluoromethoxybenzyl moiety.
  • Applications : Intermediate in the synthesis of Etoricoxib (anti-inflammatory drug). The sulfonyl group enhances electrophilicity, influencing binding affinity in enzyme inhibition .

Heterocyclic Sulfanylacetic Acids

2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic Acid (CAS 790270-74-5)
  • Molecular Formula : C₁₁H₁₀N₂O₂S₃
  • Molecular Weight : 306.41 g/mol
  • Key Differences : Incorporates a thiadiazole ring, increasing structural complexity and molecular weight.
  • Applications: Potential use in medicinal chemistry for its heterocyclic scaffold, which may modulate kinase or protease activity .
2-[[5-[(2-Phenylphenoxy)methyl]-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid
  • Molecular Formula: Not explicitly listed (estimated C₂₅H₁₉F₃N₃O₂S).
  • Key Differences : Features a triazole ring and trifluoromethylphenyl group.
  • Applications : Likely explored in drug discovery for its dual trifluoromethyl and triazole pharmacophores .

Trifluoromethoxy-Substituted Phenylacetic Acids

2-[3-Methyl-5-(Trifluoromethoxy)phenyl]acetic Acid
  • Molecular Formula : C₁₀H₉F₃O₃ (estimated).
  • Key Differences : Trifluoromethoxy group at the meta position with a methyl substituent.
  • Applications : Positional isomerism may alter receptor selectivity in bioactive molecules .
2-(4-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 148401-42-7)
  • Molecular Formula : C₁₄H₁₁ClO₃
  • Molecular Weight : 262.69 g/mol
  • Key Differences: Replaces sulfanyl and trifluoromethoxy with a chlorophenoxy group.
  • Applications : Used in synthesizing RAGE antagonists for Alzheimer’s disease research .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Target Compound C₁₁H₁₀F₃NO₃S 262.26 -OCF₃, -SCH₂ Pharmaceutical intermediates
2-(4-Fluorophenyl)sulfanylacetic Acid C₈H₇FO₂S 186.20 -F Agrochemicals
4-(Methylsulfonyl)phenylacetic Acid C₉H₁₀O₄S 214.24 -SO₂CH₃ Etoricoxib synthesis
2-{[4-(2-Methylphenyl)-...sulfanyl}acetic Acid C₁₁H₁₀N₂O₂S₃ 306.41 Thiadiazole ring Kinase/protease modulation
2-(4-(4-Chlorophenoxy)phenyl)acetic Acid C₁₄H₁₁ClO₃ 262.69 -Cl, -O-Ph-OCH₃ Alzheimer’s research

Biological Activity

2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid is an organic compound characterized by its trifluoromethoxy group and a sulfanyl acetic acid moiety. The molecular formula is C10H9F3O3S, and it has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Synthesis

The compound is typically synthesized through the reaction of 4-(trifluoromethoxy)benzyl chloride with thioglycolic acid under basic conditions, utilizing a nucleophilic substitution mechanism. This method allows for the formation of the desired sulfanyl acetic acid derivative effectively.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with different biological targets.

  • Dopamine Receptor Interaction : Research indicates that compounds containing trifluoromethoxy groups can exhibit selective interactions with dopamine receptors, particularly D3 receptors. This selectivity is crucial for developing treatments for neuropsychiatric disorders .
  • Inhibition Studies : The presence of the trifluoromethoxy group has been shown to enhance the potency of certain compounds in inhibiting serotonin uptake, suggesting a potential role in modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the structure-activity relationships (SAR) of compounds similar to this compound.

Table 1: Structure-Activity Relationships (SAR)

Compound IDTrifluoromethoxy SubstitutionD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)
Compound 1Yes710 ± 150Inactive
Compound 2Yes278 ± 62Inactive
Compound 3Yes98 ± 21>100,000

This table summarizes findings from SAR studies highlighting how modifications to the trifluoromethoxy group influence receptor activity. The data suggest that while some substitutions enhance D3 receptor activity, others may lead to inactivity at D2 receptors, indicating a potential for selective pharmacological profiles .

Pharmacological Implications

The unique properties imparted by the trifluoromethoxy group may contribute to the development of new therapeutic agents targeting specific pathways in neuropsychiatric disorders. The selectivity observed in receptor binding is promising for minimizing side effects associated with broader-spectrum drugs.

Q & A

Q. What are the common synthetic routes for 2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-(trifluoromethoxy)benzyl thiol and chloroacetic acid under basic conditions. Key steps include:
  • Activation of the thiol group using bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Temperature control (60–80°C) to avoid decomposition of the trifluoromethoxy group .
  • Post-synthesis purification via recrystallization or column chromatography, with yields ranging from 65–80% depending on solvent choice .

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) exhibits distinct splitting patterns in ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and a singlet at ~120 ppm in ¹³C NMR .
  • FT-IR : Confirm the presence of the sulfanyl (C-S) stretch at 600–700 cm⁻¹ and the carboxylic acid (-COOH) stretch at 2500–3300 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for purity assessment, monitoring the [M+H]⁺ ion at m/z 295.0 .

Q. What functional groups in this compound are most reactive, and how do they influence its stability in aqueous solutions?

  • Methodological Answer :
  • The sulfanyl (-S-) linkage is prone to oxidation, forming sulfoxides or sulfones under ambient conditions. Stability studies recommend storing the compound under inert gas (N₂/Ar) at -20°C .
  • The trifluoromethoxy group (-OCF₃) enhances lipophilicity but may hydrolyze under strongly acidic/basic conditions (pH < 2 or > 10) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) predict reaction pathways for modifying the sulfanyl group?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for sulfanyl substitution reactions. For example, replacing the sulfanyl group with a sulfonamide requires optimizing transition states using B3LYP/6-31G(d) basis sets .
  • Reaction Path Sampling : Use quantum chemical calculations to identify intermediates in nucleophilic aromatic substitution reactions, validated by experimental LC-MS data .

Q. What strategies resolve discrepancies in NMR data when synthesizing derivatives with competing substituents?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Resolve signal splitting caused by rotational barriers in trifluoromethoxy-substituted aromatic rings .
  • Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to trace competing reaction pathways (e.g., para vs. ortho substitution) .

Q. How does the compound’s electronic structure influence its binding affinity in enzyme inhibition studies?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The trifluoromethoxy group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
  • QSAR Analysis : Correlate Hammett σ values of substituents (e.g., -OCF₃ vs. -OCH₃) with IC₅₀ data to design potent analogs .

Critical Data Contradictions and Validation

  • Synthetic Yield Variability : Conflicting reports on yields (50–85%) may arise from differences in solvent purity or thiol activation methods. Validate via controlled reproducibility studies .
  • NMR Signal Assignments : Discrepancies in aromatic proton shifts (δ 7.2 vs. 7.4 ppm) highlight the need for deuterated solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) .

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